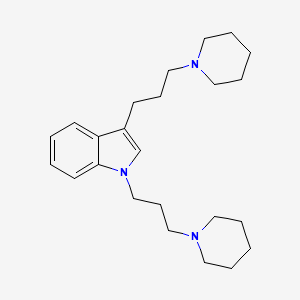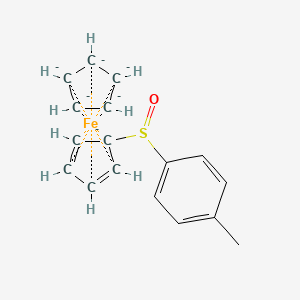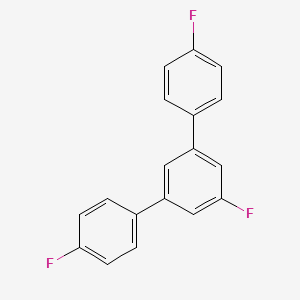
1-fluoro-3,5-bis(4-fluorophenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3,5-bis(4-fluorophenyl)benzene is an aromatic compound characterized by the presence of fluorine atoms on its benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3,5-bis(4-fluorophenyl)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar coupling reactions, with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3,5-bis(4-fluorophenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated analogs.
Nucleophilic Aromatic Substitution (NAS): The presence of fluorine atoms makes the compound more susceptible to nucleophilic aromatic substitution, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents for substitution reactions include sodium hydroxide for NAS and various electrophiles for EAS.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding hydrocarbons .
Scientific Research Applications
1-Fluoro-3,5-bis(4-fluorophenyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-fluoro-3,5-bis(4-fluorophenyl)benzene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. These interactions can influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems .
Comparison with Similar Compounds
1,3-Bis(4-fluorobenzoyl)benzene: Used in the synthesis of polymers.
Bis(3-fluorophenyl) sulfide: Known for its applications in organic synthesis.
1-Ethynyl-4-fluorobenzene: Utilized in the synthesis of various organic compounds.
Uniqueness: 1-Fluoro-3,5-bis(4-fluorophenyl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other fluorinated aromatic compounds. This makes it particularly valuable in specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C18H11F3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-fluoro-3,5-bis(4-fluorophenyl)benzene |
InChI |
InChI=1S/C18H11F3/c19-16-5-1-12(2-6-16)14-9-15(11-18(21)10-14)13-3-7-17(20)8-4-13/h1-11H |
InChI Key |
SRIXQNSYWNBICX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)F)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


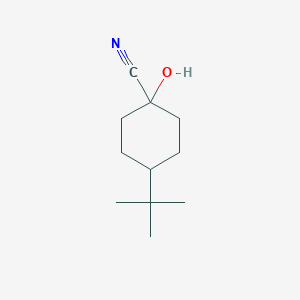
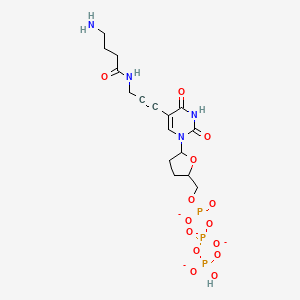
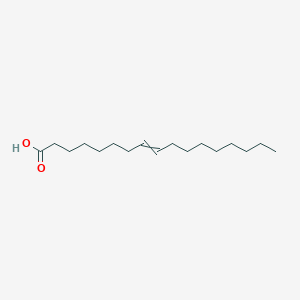
![1,2-diamino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6,8-dione](/img/structure/B14754045.png)
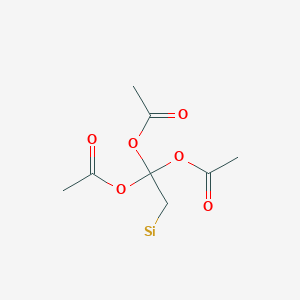
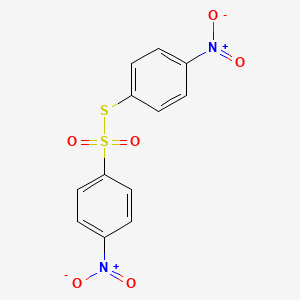
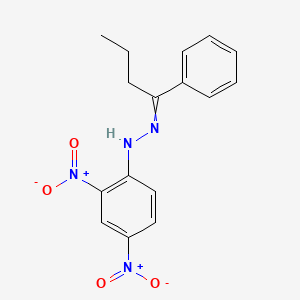


![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
![methyl (2S)-2-phenyl-2-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]phenyl]piperidin-1-yl]acetate](/img/structure/B14754082.png)
